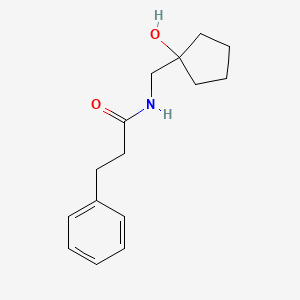

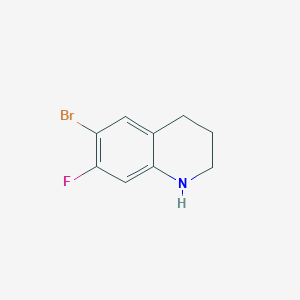

![molecular formula C11H8F3N3O4 B2771824 5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 937601-49-5](/img/structure/B2771824.png)

5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of 1,2-allenic ketones with aminopyrazoles under extremely mild conditions without using any catalyst or promoter . The reactions showed excellent regio-selectivity with all the allenic ketone substrates .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are varied. They can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. Cyclization of these synthons produced different condensed pyrazoles (Arbačiauskienė et al., 2011).

Transformation of Pyrimidine Ring

A study demonstrated the transformation of 2-ethoxycarbonylmethyl-1,4,6-trimethylpyrimidinium iodide into pyrazolo[1,5-a]pyrimidine derivatives, showcasing a novel rearrangement of 1,2-dialkylpyrimidinium salts (Danagulyan et al., 2006).

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

A study discussed the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the tunability of alkylation based on carboxy function (Drev et al., 2014).

Potential Biological Applications

Antitumor Activities

Some novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Holla et al., 2006).

In Vitro Cytotoxic Activity

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and investigated for cytotoxicity against various human cancer cell lines, indicating potential as anti-tumor agents (Hassan et al., 2015).

作用機序

Target of Action

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to be the dominant motif of many drugs . .

Mode of Action

The mode of action of pyrazolo[1,5-a]pyrimidines is diverse and depends on the specific derivative and its targets . They are known to interact with their targets, leading to various biological activities.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to affect various biochemical pathways due to their varied biological activities . They have been highlighted for their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given the diverse biological activities of pyrazolo[1,5-a]pyrimidines, the effects can range from antimicrobial to anticancer effects

特性

IUPAC Name |

5-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O4/c1-2-21-10(20)6-3-7(11(12,13)14)17-8(15-6)4-5(16-17)9(18)19/h3-4H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBJHPLDHYYNJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

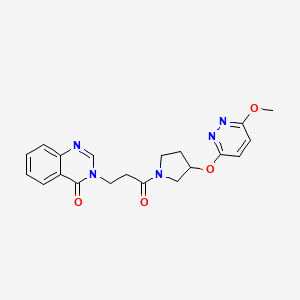

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2771741.png)

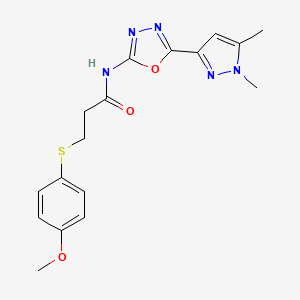

![1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2771742.png)

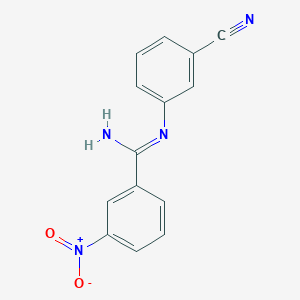

![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)

![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)

![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)

![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)